molecular formula C16H17N3O2 B2526826 3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine CAS No. 1251609-84-3

3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine

Cat. No.: B2526826
CAS No.: 1251609-84-3
M. Wt: 283.331
InChI Key: WOULBHQBUCLQLH-UHFFFAOYSA-N
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Description

3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a phenoxy group bearing a pyrrolidine-1-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyridazine.

    Attachment of the Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridazine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as 3-aminopyridazine or 3,6-dimethylpyridazine.

    Phenoxy Derivatives: Compounds with phenoxy groups attached to different heterocyclic rings, such as phenoxybenzene or phenoxypyridine.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings attached to various functional groups, such as pyrrolidine-2-carboxylic acid or pyrrolidine-3-carboxamide.

Uniqueness

3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is unique due to its specific combination of a pyridazine ring, a phenoxy group, and a pyrrolidine-1-carbonyl moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-7-8-15(18-17-12)21-14-6-4-5-13(11-14)16(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOULBHQBUCLQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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